![molecular formula C27H25ClN6O2S B2751553 N-(1-苄基哌啶-4-基)-7-氯-3-(苯基磺酰)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 893786-83-9](/img/structure/B2751553.png)

N-(1-苄基哌啶-4-基)-7-氯-3-(苯基磺酰)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

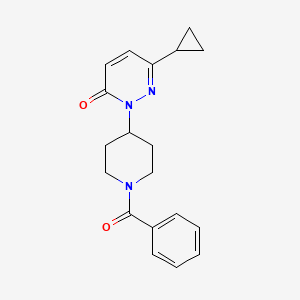

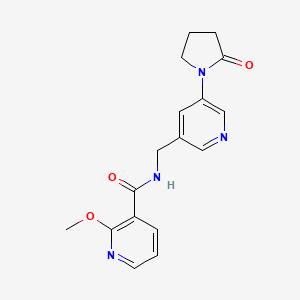

“N-(1-benzylpiperidin-4-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazoloquinazoline with different aryl amines . The starting material, a triazoloquinazoline, can be synthesized from anthranilic acid .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzylpiperidin-4-yl group, a phenylsulfonyl group, a triazolo group, and a quinazolin-5-amine group .科学研究应用

Antibacterial Activity

Triazoloquinazoline derivatives have shown promising antibacterial activities. They have been evaluated for in vitro antibacterial activity using the microbroth dilution method. Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Anti-HIV Activity

Some N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine compounds have shown potent anti-HIV activity. For example, one compound exhibited anti-HIV activity at 7.15 µg/mL, respectively, against HIV1 and HIV2 .

Antitubercular Activity

These compounds have also been screened for their antitubercular activity. One of the compounds exhibited the antitubercular activity at 6.25 µg/mL .

Antimicrobial Activity

The synthesized and biologically evaluated triazoloquinazolines showed promising antimicrobial activities .

Antifungal Activity

Triazole compounds, which are part of the larger family of azole compounds, have been used as antifungal agents. They have been found in many popular drugs such as fluconazole and voriconazole .

Anti-inflammatory Activity

Triazole compounds have also been used in the treatment of inflammation. They have been found in many popular drugs used for their anti-inflammatory properties .

作用机制

Target of Action

Compounds with similar structures have been found to exhibit anti-hiv and antibacterial activities . Therefore, it’s plausible that this compound may also target proteins or enzymes involved in these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other triazoloquinazoline compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting their function.

Biochemical Pathways

Given its potential anti-hiv and antibacterial activities, it may be involved in pathways related to viral replication or bacterial growth

Result of Action

Based on its potential anti-hiv and antibacterial activities, it may inhibit the replication of hiv or the growth of bacteria . These effects could potentially lead to a decrease in viral load or bacterial count in the body.

属性

IUPAC Name |

3-(benzenesulfonyl)-N-(1-benzylpiperidin-4-yl)-7-chlorotriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN6O2S/c28-20-11-12-24-23(17-20)25(29-21-13-15-33(16-14-21)18-19-7-3-1-4-8-19)30-26-27(31-32-34(24)26)37(35,36)22-9-5-2-6-10-22/h1-12,17,21H,13-16,18H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSWEASKGKSAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)